Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-

CAS No.: 1024-37-9

Cat. No.: VC16497635

Molecular Formula: C10H10IN3O3S

Molecular Weight: 379.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024-37-9 |

|---|---|

| Molecular Formula | C10H10IN3O3S |

| Molecular Weight | 379.18 g/mol |

| IUPAC Name | 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14) |

| Standard InChI Key | FCLGWHGVNGNUQT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

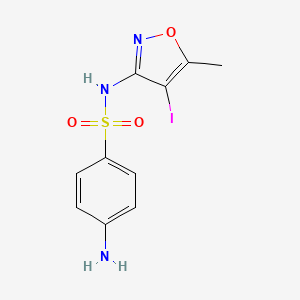

Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has the molecular formula C₁₀H₁₀IN₃O₃S and a molecular weight of 379.18 g/mol . Its IUPAC name, 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, reflects the integration of a benzenesulfonamide group with a substituted isoxazole ring. The compound’s structure features:

-

A sulfonamide group (-SO₂NH-) linked to the benzene ring.

-

An amino group (-NH₂) at the para position of the benzene ring.

-

A 4-iodo-5-methylisoxazole substituent at the sulfonamide nitrogen .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1024-37-9 | |

| Molecular Formula | C₁₀H₁₀IN₃O₃S | |

| Molecular Weight | 379.18 g/mol | |

| IUPAC Name | 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| SMILES | CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |

Structural Implications of Functional Groups

The isoxazole ring introduces aromaticity and planarity, which may enhance binding to biological targets . The iodine atom at the 4-position of the isoxazole increases molecular polarizability, potentially improving interactions with hydrophobic enzyme pockets. Meanwhile, the methyl group at the 5-position stabilizes the isoxazole ring through steric effects . The sulfonamide group, a hallmark of many antimicrobial agents, is known to inhibit enzymes like dihydropteroate synthase or carbonic anhydrase .

Physicochemical Properties

Thermal Properties

-

Melting Point: Analogous sulfonamide-isoxazole compounds exhibit melting points above 200°C, suggesting similar thermal stability .

-

Density: Estimated at ~1.4 g/cm³ based on structural similarity to acetylated derivatives .

Future Research Directions

-

Pharmacological Screening: Evaluate antibacterial, antifungal, and enzyme inhibition activity.

-

Synthetic Optimization: Develop scalable routes with higher yields and fewer byproducts.

-

Structural Studies: Perform X-ray crystallography to elucidate binding modes with biological targets.

-

Toxicological Assessments: Conduct in vitro and in vivo toxicity studies to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume